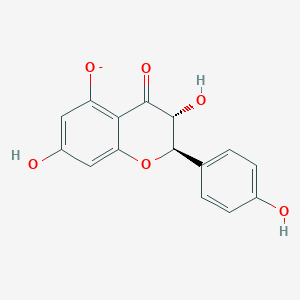

(+)-Dihydrokaempferol 7-oxoanion

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11O6- |

|---|---|

Molecular Weight |

287.24 g/mol |

IUPAC Name |

(2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-5-olate |

InChI |

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/p-1/t14-,15+/m0/s1 |

InChI Key |

PADQINQHPQKXNL-LSDHHAIUSA-M |

SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O |

Origin of Product |

United States |

Biosynthetic Trajectory and Metabolic Significance of + Dihydrokaempferol 7 Oxoanion

Precursor Pathways and Enzyme-Catalyzed Formation of Dihydrokaempferol (B1209521)

The journey to (+)-Dihydrokaempferol begins with fundamental building blocks derived from primary metabolism, which are shuttled into the specialized phenylpropanoid pathway. This pathway serves as a metabolic highway, branching out to produce a multitude of phenolic compounds, including flavonoids. nih.govwikipedia.org

Phenylpropanoid Pathway and Shikimate-Derived Precursors

The biosynthesis of all flavonoids commences with the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. mdpi.comnih.gov Phenylalanine, an output of this pathway, is the primary precursor for the phenylpropanoid pathway. mdpi.commdpi.com The first committed step of the general phenylpropanoid pathway is the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . mdpi.commdpi.com Subsequently, cinnamic acid is hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) . mdpi.commdpi.com This is then activated by 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA, a critical branch-point metabolite that serves as a direct precursor for flavonoid biosynthesis. mdpi.commdpi.comnih.gov

Chalcone (B49325) Biosynthesis via Chalcone Synthase (CHS)

The first committed step specific to flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) . nih.govnih.govwikipedia.org This pivotal enzyme orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). mdpi.comnih.govnih.gov CHS is a key regulatory point in the flavonoid pathway, and its expression is often induced by various developmental and environmental cues, including UV light and pathogen attack. nih.gov

Stereospecific Cyclization by Chalcone Isomerase (CHI) to Flavanones

Naringenin chalcone, the product of the CHS reaction, is an open-chain intermediate that must be cyclized to form the characteristic three-ring structure of flavonoids. This crucial intramolecular cyclization is catalyzed by chalcone isomerase (CHI) , which stereospecifically converts naringenin chalcone into (2S)-naringenin, a flavanone (B1672756). mdpi.comnih.govnih.gov This step is essential for directing the metabolic flux towards the various classes of flavonoids. nih.gov

Hydroxylation of Flavanones to Dihydrokaempferol by Flavanone 3-Hydroxylase (F3H)

The flavanone naringenin serves as a substrate for the next key enzymatic step, which introduces a hydroxyl group at the 3-position of the C-ring. This reaction is catalyzed by flavanone 3-hydroxylase (F3H) , also known as flavanone 3-dioxygenase, a member of the 2-oxoglutarate-dependent dioxygenase family. nih.govnih.govwikipedia.org F3H converts naringenin into (+)-dihydrokaempferol (also known as aromadendrin). nih.govnih.govnih.gov This hydroxylation is a critical step, as dihydrokaempferol is a precursor for a major class of flavonoids called flavonols. nih.govnih.gov The enzyme requires ferrous iron (Fe²⁺), 2-oxoglutarate, and ascorbate (B8700270) as cofactors to carry out the hydroxylation. wikipedia.orgfrontiersin.org

Role of the 7-oxoanion as an Enzymatic Intermediate

The chemical environment within the active site of an enzyme can significantly influence the reactivity of a substrate. In the case of flavonoid conversions, the deprotonation of hydroxyl groups to form anionic intermediates is a key mechanistic feature.

Deprotonation Mechanisms and pH Dependence in Flavonoid Conversions

The acidity of the hydroxyl groups on the flavonoid skeleton is a crucial determinant of their chemical behavior. The 7-hydroxyl group of flavonoids is often one of the most acidic protons. researchgate.netsci-hub.se Theoretical studies suggest that for many flavonoids, the thermodynamically preferred deprotonation site is the 7-OH group. sci-hub.se This deprotonation results in the formation of a phenoxide anion, specifically the 7-oxoanion in the case of dihydrokaempferol.

The formation of this 7-oxoanion is highly dependent on the pH of the surrounding environment. researchgate.net Within the microenvironment of an enzyme's active site, specific amino acid residues can act as proton acceptors, facilitating the deprotonation of the substrate even at a neutral physiological pH. This enzymatic deprotonation is a key step in many flavonoid modification reactions. The resulting 7-oxoanion is a more potent nucleophile and can participate in subsequent enzymatic reactions more readily than its protonated counterpart. For instance, the formation of the 7-oxoanion can influence the kinetics of subsequent glycosylation or methylation reactions, which are common modifications in the flavonoid biosynthetic pathway. While direct experimental evidence specifically detailing the role of the (+)-dihydrokaempferol 7-oxoanion as an enzymatic intermediate is still an active area of research, the established principles of flavonoid chemistry and enzymology strongly support its transient formation and metabolic importance. researchgate.net

Mentioned Compounds

| Compound Name | Class | Role in Pathway |

| (+)-Dihydrokaempferol | Dihydroflavonol | Product of F3H action on naringenin |

| This compound | Anionic Intermediate | Reactive form in enzymatic conversions |

| Phenylalanine | Amino Acid | Precursor from the shikimate pathway |

| Cinnamic acid | Phenylpropanoid | Intermediate formed from phenylalanine |

| p-Coumaric acid | Phenylpropanoid | Intermediate formed from cinnamic acid |

| p-Coumaroyl-CoA | Activated Phenylpropanoid | Substrate for chalcone synthase |

| Malonyl-CoA | Acyl-CoA | Substrate for chalcone synthase |

| Naringenin Chalcone | Chalcone | Product of chalcone synthase |

| (2S)-Naringenin | Flavanone | Product of chalcone isomerase |

Key Enzymes in the Biosynthetic Pathway

| Enzyme Name | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA |

| Chalcone synthase | CHS | Synthesizes naringenin chalcone |

| Chalcone isomerase | CHI | Cyclizes naringenin chalcone to naringenin |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol |

Branching Points and Subsequent Diversification from Dihydrokaempferol

(+)-Dihydrokaempferol stands at a metabolic crossroads, where its conversion by one of two key enzymes dictates the subsequent class of flavonoids to be synthesized. nih.gov This branching is a critical control point in flavonoid metabolism, influencing plant pigmentation, UV protection, and defense responses.

Conversion to Flavonols (e.g., Kaempferol (B1673270), Quercetin) via Flavonol Synthase (FLS)

One major pathway from (+)-dihydrokaempferol leads to the formation of flavonols. This conversion is catalyzed by flavonol synthase (FLS), a 2-oxoglutarate-dependent dioxygenase. nih.govwikipedia.org FLS introduces a double bond between the C2 and C3 atoms of the C-ring of dihydrokaempferol, yielding the flavonol kaempferol. nih.govresearchgate.net

Furthermore, dihydrokaempferol can be a substrate for flavonoid 3'-hydroxylase (F3'H), which adds a hydroxyl group to the 3' position of the B-ring to form dihydroquercetin. nih.govmdpi.com Dihydroquercetin can then be converted by FLS to the flavonol quercetin (B1663063). nih.gov The relative activities of F3H, F3'H, and FLS thus determine the specific flavonols produced in a particular plant tissue. nih.gov

| Enzyme | Substrate | Product(s) | Plant Example(s) |

| Flavonol Synthase (FLS) | (+)-Dihydrokaempferol | Kaempferol | Arabidopsis thaliana, Malus domestica |

| Dihydroquercetin | Quercetin | Citrus unshiu, Petroselinum crispum | |

| Flavonoid 3'-hydroxylase (F3'H) | (+)-Dihydrokaempferol | Dihydroquercetin | Arabidopsis thaliana, Rubus species |

Reduction to Flavan-3,4-diols by Dihydroflavonol 4-reductase (DFR)

The competing pathway for (+)-dihydrokaempferol is its reduction to a flavan-3,4-diol, also known as a leucoanthocyanidin. This reaction is catalyzed by dihydroflavonol 4-reductase (DFR), an NADPH-dependent enzyme. wikipedia.orgnih.govfrontiersin.org Specifically, DFR reduces the keto group at the C4 position of (+)-dihydrokaempferol to a hydroxyl group, producing leucopelargonidin. frontiersin.org

Leucoanthocyanidins are the immediate precursors for the synthesis of anthocyanidins, the pigments responsible for many red, purple, and blue colors in flowers and fruits, and for the synthesis of proanthocyanidins (B150500) (condensed tannins). nih.govnih.gov The substrate specificity of DFR from different plant species can vary, with some showing a preference for dihydrokaempferol, while others more efficiently reduce dihydroquercetin or dihydromyricetin. oup.comfrontiersin.org

| Enzyme | Substrate(s) | Product | Significance |

| Dihydroflavonol 4-reductase (DFR) | (+)-Dihydrokaempferol, NADPH | Leucopelargonidin, NADP+ | Precursor to pelargonidin-type anthocyanins and proanthocyanidins |

| Dihydroquercetin, NADPH | Leucocyanidin, NADP+ | Precursor to cyanidin-type anthocyanins and proanthocyanidins | |

| Dihydromyricetin, NADPH | Leucodelphinidin, NADP+ | Precursor to delphinidin-type anthocyanins and proanthocyanidins |

Formation of Complex Flavonoid Conjugates

The basic flavonoid skeletons produced from dihydrokaempferol and its downstream products are often further modified through conjugation, most commonly by glycosylation. cas.cznih.gov As mentioned, the 7-hydroxyl group of dihydrokaempferol is a common site for glycosylation, a reaction likely facilitated by the transient formation of the 7-oxoanion. wikipedia.orgcas.cz

Other hydroxyl groups on the flavonoid scaffold can also be glycosylated, and the attached sugars can, in turn, be acylated with aliphatic or aromatic acids. mdpi.com These modifications have profound effects on the chemical properties of the flavonoids, influencing their stability, solubility, and ability to be transported and stored within the plant cell, often in the vacuole. pjmonline.orgnih.gov The diversity of these conjugates contributes significantly to the vast chemical diversity of flavonoids found in nature.

Enzymatic Mechanisms and Structural Biology of + Dihydrokaempferol 7 Oxoanion Interactions

Kinetic Characterization of Enzymes Utilizing or Forming the Oxoanion

The substrate affinity of DFR for (+)-dihydrokaempferol is typically quantified by the Michaelis-Menten constant (K_m) and the dissociation constant (K_d), where a lower value indicates higher affinity. Catalytic efficiency is often expressed as the k_cat/K_m ratio. scispace.com

Different isoforms of DFR exhibit distinct substrate preferences. For instance, in Camellia sinensis, the CsDFRa isoform shows a lower affinity for DHK (K_m = 145.10 µM) compared to its affinity for dihydroquercetin (DHQ), while the CsDFRc isoform has a significantly higher affinity for DHK (K_m = 42.31 µM). nih.gov In Delphinium, the DFR enzyme (DgDFR) displays a high preference for DHK, with a k_cat/K_m value of 6.1. scispace.com The DFR from Panicum virgatum (switchgrass), PvDFRa, also demonstrates strong binding to DHK with a dissociation constant (K_d) of 18.65 µM. nih.gov These variations in kinetic parameters across different plant species and enzyme isoforms highlight the evolutionary adaptation of DFR to produce specific flavonoid profiles. scispace.comnih.gov

Interactive Table: Kinetic Parameters of DFR with (+)-Dihydrokaempferol

| Enzyme Source | Enzyme Name | Parameter | Value | Reference |

| Camellia sinensis | CsDFRa | K_m | 145.10 µM | nih.gov |

| Camellia sinensis | CsDFRc | K_m | 42.31 µM | nih.gov |

| Delphinium grandiflorum | DgDFR | k_cat/K_m | 6.1 mM⁻¹s⁻¹ | scispace.com |

| Panicum virgatum | PvDFRa | K_d | 18.65 µM | nih.gov |

The reduction of the C4-carbonyl group of (+)-dihydrokaempferol by DFR is an oxidoreductase reaction that is strictly dependent on the presence of a nicotinamide (B372718) cofactor, typically NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form). plos.orgnih.govnih.gov NADPH serves as the electron donor, providing the hydride ion (H⁻) that attacks the C4-carbonyl carbon of the dihydroflavonol substrate. nih.gov

Kinetic studies have shown that the reaction mechanism is ordered, with NADPH binding to the enzyme first, followed by the binding of the dihydroflavonol substrate. nih.gov The enzyme contains a highly conserved N-terminal domain specifically for binding the NADP(H) cofactor. mdpi.comnih.gov The consumption of NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm, is directly proportional to the rate of the enzymatic reaction. nih.gov The essential role of NADPH makes it a critical factor in controlling the rate and extent of anthocyanin and proanthocyanidin (B93508) biosynthesis in plants. plos.org

Elucidation of Enzyme Active Site Dynamics and Oxoanion Stabilization

The catalytic mechanism of DFR involves precise positioning of the (+)-dihydrokaempferol substrate and the NADPH cofactor within the enzyme's active site. Structural biology approaches, including homology modeling, molecular docking, and site-directed mutagenesis, have provided significant insights into the stabilization of intermediates and the roles of key amino acid residues.

While a crystal structure of DFR in a complex directly with (+)-dihydrokaempferol is not widely available, detailed structural models have been generated through computational methods. nih.govnih.gov These models are typically based on existing crystal structures of DFR from species like grape (Vitis vinifera), often in complex with NADPH and a related substrate like dihydroquercetin. nih.gov

Molecular docking simulations using these models predict the binding orientation of (+)-dihydrokaempferol within the catalytic pocket. nih.govnih.gov In these models, the dihydrokaempferol (B1209521) molecule is positioned such that its C4-carbonyl group is in close proximity to the nicotinamide ring of the bound NADPH, facilitating the hydride transfer. nih.gov The various hydroxyl groups on the A and B rings of the flavonoid are shown to form hydrogen bonds with active site residues, which helps to correctly orient the substrate for catalysis.

The DFR active site is composed of several conserved amino acid residues that are critical for cofactor binding, substrate specificity, and catalysis. DFR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, which typically features a catalytic triad (B1167595) of Ser-Tyr-Lys residues. nih.gov

Several key regions and specific residues have been identified:

NADPH Binding Site : A highly conserved motif at the N-terminus is responsible for binding the NADPH cofactor. mdpi.com

Substrate Specificity Region : A region of approximately 26 amino acids has been identified as being crucial for determining the enzyme's preference for different dihydroflavonols (DHK, DHQ, and DHM). mdpi.comnih.gov Within this region, the amino acid at position 134 is particularly important. mdpi.comnih.gov DFRs with an asparagine (Asn) at this position generally exhibit broad substrate specificity and can efficiently reduce DHK. mdpi.comnih.gov

Catalytic Residues : In addition to the SDR catalytic triad, site-directed mutagenesis studies on Camellia sinensis DFR have shown that serine at position 117 and threonine at position 123 are critical for the enzyme's reducing activity. nih.gov A proposed proton network involving Tyr-178 and Lys-182 is thought to protonate the C4-carbonyl of the substrate. nih.gov

Interactive Table: Key Amino Acid Residues in DFR Function

| Residue/Region | Organism/Enzyme | Function | Reference |

| Asn-134 | General (Asn-type DFRs) | Confers broad substrate specificity, allowing reduction of DHK. | mdpi.comnih.gov |

| Ser-117 & Thr-123 | Camellia sinensis (CsDFRa) | Critical for DFR reducing activity. | nih.gov |

| Tyr-178 & Lys-182 | Panicum virgatum (PvDFRa) | Forms a proton network for substrate protonation. | nih.gov |

| Thr-143 & Tyr-182 | Panicum virgatum (PvDFRa) | Forms the oxyanion hole to stabilize the C4-oxyanion intermediate. | nih.gov |

The catalytic reduction of the C4-carbonyl of (+)-dihydrokaempferol proceeds through a high-energy transition state. Spectroscopic methods, primarily used for kinetic assays by monitoring NADPH consumption, indirectly support the proposed mechanism. mdpi.comnih.gov Direct spectroscopic observation of the enzyme-substrate intermediate is challenging due to its transient nature.

However, structural and computational analyses provide strong evidence for the formation of a C4-oxyanion intermediate during the reaction. nih.gov This intermediate is a transient species where the carbonyl oxygen at the C4 position acquires a negative charge following the hydride attack. The stability of this charged intermediate is crucial for catalysis. It is proposed that an "oxyanion hole," a specific microenvironment within the active site, stabilizes this negative charge through hydrogen bonding. In the DFR from Panicum virgatum, this oxyanion hole is reportedly formed by the side chains of two conserved residues, Threonine-143 and Tyrosine-182. nih.gov These residues donate hydrogen bonds to the C4-oxygen, neutralizing its negative charge and lowering the activation energy of the reaction.

Regulation of Enzyme Activity by Related Metabolites

The biosynthesis of flavonoids is a branched pathway, with several enzymes competing for common substrates. The regulation of these enzymes is critical for controlling the metabolic flux towards the synthesis of specific flavonoid classes, such as flavonols, anthocyanins, and proanthocyanidins (B150500). Key enzymes in the vicinity of (+)-Dihydrokaempferol metabolism, namely Flavanone (B1672756) 3-hydroxylase (F3H) and Dihydroflavonol 4-reductase (DFR), are subject to such regulatory controls.

Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, catalyzes the conversion of flavanones like naringenin (B18129) to dihydroflavonols, including dihydrokaempferol. expasy.orgnih.gov While much of the regulation of F3H is understood at the level of gene expression, with studies showing upregulation in response to stimuli like UV radiation and drought stress, direct regulation of its enzymatic activity by downstream metabolites is less characterized. genome.jp Some research suggests the possibility of feedback regulation on F3H expression, but direct allosteric or feedback inhibition of the F3H enzyme by flavonoids such as kaempferol (B1673270) or quercetin (B1663063) has not been definitively established with kinetic data. mdpi.com

In contrast, Dihydroflavonol 4-reductase (DFR) , the enzyme that reduces dihydroflavonols like (+)-dihydrokaempferol to their corresponding leucoanthocyanidins, is a well-documented point of metabolic regulation by other flavonoids. nih.govresearchgate.net DFR activity is pivotal as it stands at a branch point, competing with Flavonol Synthase (FLS) for the same dihydroflavonol substrates. This competition is a critical mechanism for directing the metabolic flow towards either flavonol or anthocyanin and proanthocyanidin biosynthesis. nih.gov

Structurally similar flavonoids, particularly the flavonols that are products of the competing FLS pathway, have been shown to act as inhibitors of DFR. Flavonols such as quercetin, kaempferol, and myricetin (B1677590) can bind to DFR and modulate its activity. For instance, a study on DFR from Zanthoxylum bungeanum (ZbDFR) demonstrated that quercetin acts as a competitive inhibitor at low concentrations. Interestingly, at higher concentrations, the inhibition pattern was of a mixed type, suggesting the presence of a second, allosteric binding site for quercetin on the enzyme. This dual mode of inhibition highlights a sophisticated mechanism for fine-tuning DFR activity based on the cellular concentration of competing flavonols. The same study also noted that glycosylated forms of quercetin, such as quercitrin (B1678633) and isoquercitrin, did not inhibit but rather slightly activated ZbDFR, indicating that the presence of a sugar moiety can drastically alter the regulatory effect of a flavonoid.

Furthermore, DFR from Vitis vinifera has been shown to be subject to substrate inhibition by one of its own substrates, dihydroquercetin (DHQ), at concentrations above 30 µM. nih.gov The enzyme is also competitively inhibited by its product, NADP+, with respect to its co-substrate, NADPH. nih.gov This product inhibition represents another layer of feedback control on the enzyme's activity.

The following tables summarize the kinetic parameters and inhibitory effects of related metabolites on DFR from various plant sources.

Table 1: Michaelis-Menten Constants (Km) of Dihydroflavonol 4-Reductase (DFR) for Various Substrates

| Enzyme Source | Substrate | Km (µM) | Reference |

| Vitis vinifera | Dihydroquercetin (DHQ) | 252.6 | nih.gov |

| Camellia sinensis (CsDFRa) | Dihydrokaempferol (DHK) | 145.10 | nih.gov |

| Dihydroquercetin (DHQ) | 41.80 | nih.gov | |

| Dihydromyricetin (DHM) | 58.44 | nih.gov | |

| Camellia sinensis (CsDFRc) | Dihydrokaempferol (DHK) | 42.31 | nih.gov |

| Dihydroquercetin (DHQ) | 81.80 | nih.gov | |

| Dihydromyricetin (DHM) | 105.56 | nih.gov | |

| Pyrus communis | Dihydroquercetin (DHQ) | 3 | nih.gov |

| Eriodictyol | 3.8 | nih.gov |

**Table 2: Inhibition Constants (Ki) for Dihydroflavonol 4-Reductase (DFR) from *Vitis vinifera***

| Inhibitor | Type of Inhibition | Ki (µM) | Reference |

| Dihydroquercetin (DHQ) | Substrate Inhibition | 42.1 (KiB2) | nih.gov |

| NADP+ | Competitive (vs. NADPH) | 14.62 | nih.gov |

Table 3: Regulation of Dihydroflavonol 4-Reductase (DFR) Activity by Structurally Related Flavonoids

| Enzyme Source | Regulatory Metabolite | Effect | Type of Regulation | Reference |

| Zanthoxylum bungeanum | Quercetin | Inhibition | Competitive (low conc.) / Mixed (high conc.) | |

| Kaempferol | Inhibition | Not specified | ||

| Myricetin | Inhibition | Not specified | ||

| Quercitrin | Slight Activation | Not specified | ||

| Isoquercitrin | Slight Activation | Not specified | ||

| Sorghum bicolor | Quercetin | Inhibition | Noncompetitive |

The regulation of DFR by flavonols represents a sophisticated feedback and feed-forward control system. When FLS activity is high, the resulting accumulation of flavonols can suppress DFR activity, thereby reducing the flow of dihydroflavonols into the anthocyanin and proanthocyanidin pathways. This interplay ensures a balanced production of different flavonoid classes, which is essential for the plant's response to various developmental and environmental cues.

Advanced Theoretical and Computational Studies on + Dihydrokaempferol 7 Oxoanion

Quantum Chemical Approaches to Oxoanion Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure, stability, and reactivity of molecular species. For the (+)-Dihydrokaempferol 7-oxoanion, these approaches can predict its geometry, energy, and behavior in chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying relatively large molecules like flavonoids. youtube.commdpi.comnih.gov The process of geometry optimization using DFT involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. youtube.com This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached. youtube.com

For flavonoid anions, a common approach involves using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) or cc-pVQZ. ipsitransactions.orgmdpi.comarxiv.org The "B3LYP" functional is a hybrid functional that mixes exact Hartree-Fock exchange with DFT exchange and correlation. The basis set defines the set of mathematical functions used to build the molecular orbitals. Larger basis sets, like those with diffuse functions ("+") and polarization functions ("d,p"), are crucial for accurately describing anions, where electrons are more loosely bound. nih.govnih.gov

Once the optimized geometry is found, DFT calculations provide the total electronic energy of the molecule. This energy is a key parameter for comparing the stability of different isomers or conformations and for calculating other thermodynamic properties. researchgate.net For the this compound, the geometry would be expected to be largely planar in the A and C rings, similar to its parent molecule, with the B ring having some rotational freedom. The deprotonation at the 7-hydroxyl position leads to a redistribution of electron density, which can slightly alter bond lengths and angles compared to the neutral molecule.

Table 1: Representative DFT Functionals and Basis Sets for Flavonoid Calculations

| Functional | Basis Set | Common Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization and energy of anions. mdpi.comsci-hub.se |

| M06-2X | 6-311++G(d,p) | Good for non-covalent interactions and thermochemistry. mdpi.com |

| ωB97X-D | 6-31+G(d,p) | Includes dispersion corrections, good for larger systems. nih.gov |

| PBE0 | def2-TZVP | A parameter-free hybrid functional. arxiv.org |

Analysis of Proton Affinity and pKa of the 7-Hydroxyl Group

The formation of the 7-oxoanion is governed by the acidity of the 7-hydroxyl group. This acidity can be quantified by its pKa value, which is a measure of the tendency of the group to donate a proton in solution. mdpi.com Computational methods can predict pKa values with good accuracy by using thermodynamic cycles. nih.govfrontiersin.org These cycles break down the complex process of deprotonation in solution into simpler steps that can be calculated, such as the gas-phase acidity and the solvation energies of the species involved. frontiersin.orgresearchgate.net

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a proton with the anion. mcmaster.ca It provides a measure of the intrinsic basicity of the anion. For the this compound, a higher proton affinity would indicate a stronger attraction for a proton. The deprotonation of one hydroxyl group in a polyhydroxylated flavonoid influences the acidity of the remaining hydroxyl groups. sci-hub.se

Studies on similar flavonoids like kaempferol (B1673270) and other flavanones consistently show that the 7-hydroxyl group is one of the most acidic sites, particularly in polar solvents. mdpi.comacs.orgresearchgate.netresearchgate.net For instance, the experimentally determined pKa for the most acidic hydroxyl group of kaempferol is around 7.05. ipsitransactions.org Given the structural similarity, the pKa of the 7-hydroxyl group of (+)-Dihydrokaempferol is expected to be in a similar range, indicating that a significant fraction of the molecule will exist as the 7-oxoanion at physiological pH. mdpi.com

Table 2: Calculated Acidity Properties for Related Flavonoids

| Compound | Property | Calculated Value (Method) | Reference |

| Kaempferol | pKa (7-OH) | ~7.4 (Deprotonates at position 7 at pH 7.4) (M06-2X) | mdpi.com |

| Kaempferol | pKa1 | 7.05 (Experimental) | ipsitransactions.org |

| Flavanones | Proton Affinity (PA) | Calculated with DFT(B3LYP)/6-31G(d,p) | nih.gov |

| Flavonoids | Proton Affinity (PA) | Calculated with (IEF-PCM) B3LYP/6–311++G(d,p) in water | sci-hub.se |

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

To understand the chemical reactivity of the this compound, quantum chemical descriptors can be calculated. These descriptors help to identify the most reactive sites within the molecule.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. youtube.comresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. youtube.comresearchgate.net For the 7-oxoanion, the MEP would show a strong negative potential around the 7-oxygen, confirming it as a primary site for interaction with electrophiles, such as protons or metal ions.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor derived from DFT that indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.netrevistadechimie.ro It helps to predict the sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. youtube.comresearchgate.net For the this compound, analysis of the Fukui function f-(r) would highlight the atoms most likely to donate an electron, which is crucial for its antioxidant activity. Studies on the analogous kaempferol anion have used Fukui indices to determine the active positions for nucleophilic and electrophilic attack, providing insights into its interaction with biological targets. ipsitransactions.org

Molecular Simulations of Solvent Effects and Conformational Landscapes

The behavior of the this compound is significantly influenced by its environment, particularly the solvent. Molecular simulations are essential for exploring how solvent interactions affect the anion's conformation and stability.

Implicit and Explicit Solvent Models for Anionic Species

Computational studies of molecules in solution must account for the effect of the solvent. This can be done using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. youtube.com This approach is computationally efficient and is often used in conjunction with DFT calculations to estimate solvation free energies. youtube.comresearchgate.net The Conductor-like Screening Model (COSMO) is another popular implicit solvent model. These models are particularly important for anionic species, as the solvent provides significant electrostatic stabilization. youtube.com

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. researchgate.netnih.gov This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net Explicit solvent simulations are typically performed using molecular dynamics (MD), which simulates the movement of atoms over time. nitech.ac.jp For the this compound, explicit water molecules would form a structured hydration shell, with strong hydrogen bonds to the oxoanion and hydroxyl groups.

Conformational Sampling and Free Energy Calculations

Flavonoids are flexible molecules with multiple rotatable bonds, leading to various possible conformations. mdpi.comnih.gov The relative stability of these conformers can be influenced by the solvent.

Conformational Sampling: Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule. researchgate.netnitech.ac.jp By simulating the molecule's dynamics over a period of time (from nanoseconds to microseconds), a representative set of low-energy conformations can be sampled. ipsitransactions.org For (+)-Dihydrokaempferol, the main conformational flexibility arises from the rotation of the B-ring relative to the C-ring and the orientation of the hydroxyl groups. researchgate.net

Free Energy Calculations: The relative populations of different conformers are determined by their free energies, not just their potential energies. Free energy includes entropic contributions, which are related to the flexibility of each conformation. nih.gov Methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) can be used to calculate the free energy difference between two states, such as two different conformations or the binding of a ligand to a protein. arxiv.orgwustl.edunih.gov These calculations can reveal the most stable conformation of the this compound in solution and provide a deeper understanding of its conformational equilibrium. nih.govnih.gov

Molecular Docking and Dynamics for Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as the this compound, and a protein. nih.govacs.org Docking predicts the preferred orientation of the ligand when bound to a receptor, while MD simulations provide a view of the dynamic evolution of the complex over time, revealing details about its stability and conformational changes. mdpi.com

The biosynthesis of (+)-Dihydrokaempferol involves several key enzymes. nih.gov Molecular docking studies can predict how the substrate, in its neutral or anionic form, fits into the active sites of these enzymes. The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction. nih.gov Key interactions typically involve hydrogen bonds and hydrophobic contacts with active site residues. nih.gov

In the flavonoid biosynthetic pathway, several enzymes interact directly with (+)-Dihydrokaempferol or its precursors. nih.govnih.gov Flavanone (B1672756) 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, catalyzes the conversion of naringenin (B18129) to (+)-Dihydrokaempferol. nih.govnih.gov Subsequently, Dihydroflavonol 4-reductase (DFR) reduces (+)-Dihydrokaempferol to leucopelargonidin. wikipedia.orgwikipedia.org Flavonol synthase (FLS) can also act on (+)-Dihydrokaempferol to produce kaempferol. nih.gov The deprotonated state of the 7-hydroxyl group, forming the 7-oxoanion, is believed to be significant for the molecule's reactivity and binding within the enzyme's active site.

Computational docking models predict that the binding of flavonoids to enzymes is stabilized by a network of interactions. For instance, the hydroxyl groups and the carbonyl oxygen of the flavonoid core are often involved in extensive hydrogen bonding with amino acid residues in the enzyme's active site. nih.gov

Table 1: Key Biosynthetic Enzymes in the (+)-Dihydrokaempferol Pathway

| Enzyme | Abbreviation | Function | Precursor/Substrate | Product |

|---|---|---|---|---|

| Chalcone (B49325) Synthase | CHS | Forms the chalcone backbone. | p-Coumaroyl-CoA + Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Isomerizes chalcone to flavanone. | Naringenin Chalcone | Naringenin |

| Flavanone 3-hydroxylase | F3H | Catalyzes 3-hydroxylation of flavanones. nih.gov | Naringenin | (+)-Dihydrokaempferol |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols. wikipedia.orgnih.gov | (+)-Dihydrokaempferol | cis-3,4-Leucopelargonidin |

This table summarizes the primary enzymes involved in the synthesis and conversion of (+)-Dihydrokaempferol, based on established flavonoid biosynthetic pathways. nih.govnih.govwikipedia.orgnih.govnih.gov

Table 2: Predicted Binding Affinities and Interactions of Flavonoids with Enzymes (Illustrative Examples)

| Ligand | Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Kaempferol | Tyrosinase | -7.5 | HIS63, HIS244, VAL264 |

| Quercetin (B1663063) | Tyrosinase | -8.1 | HIS63, HIS244, PHE248 |

| Luteolin | TGFβR-1 | -10.50 | - |

This table provides illustrative examples of binding affinities from docking studies on flavonoids similar to dihydrokaempferol (B1209521). acs.orgresearchgate.net The specific binding affinity for this compound would require dedicated computational studies.

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted enzyme-ligand complex. nih.gov These simulations, often run for nanoseconds, track the movements of every atom in the system, providing insights into the flexibility and conformational stability of the complex. acs.orgmdpi.com Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone from its initial state, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of individual residues. nih.gov A stable complex is often characterized by low RMSD values and reduced RMSF in key regions upon ligand binding. nih.gov

Simulating the actual chemical reaction, such as the hydroxylation of naringenin by F3H to form dihydrokaempferol, requires more advanced and computationally intensive methods like Quantum Mechanics/Molecular Mechanics (QM/MM). These hybrid techniques treat the reactive core of the active site with high-accuracy quantum mechanics, while the rest of the protein and solvent are handled by more efficient molecular mechanics force fields. Such simulations can elucidate the reaction mechanism, identify transition states, and calculate activation energies, providing a detailed understanding of the catalytic process involving the oxoanion intermediate.

This table outlines common metrics used to analyze the results of MD simulations to determine the stability and dynamics of enzyme-ligand complexes. nih.govmdpi.com

In Silico Approaches for Predicting Metabolic Fate and Derivatization Potential

In silico models are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of chemical compounds. unair.ac.id For flavonoids like (+)-Dihydrokaempferol, these predictive tools are invaluable for assessing their potential as therapeutic agents and for guiding the design of new derivatives. researchgate.net

The metabolic fate of flavonoids is complex, often involving modifications by enzymes such as Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). escholarship.org Computational tools can predict which parts of the (+)-Dihydrokaempferol molecule are most likely to be metabolized. For example, software can identify potential sites of hydroxylation, glucuronidation, or sulfation. This information is critical for understanding the bioavailability and clearance of the compound in the body.

Furthermore, these predictive approaches unlock the potential for derivatization. By understanding how structural modifications affect metabolic stability and biological activity, chemists can computationally design and screen libraries of novel (+)-Dihydrokaempferol derivatives. For instance, by blocking a site of rapid metabolism through chemical modification (derivatization), it may be possible to enhance the compound's residence time and efficacy. In silico docking can then be used to predict if these new derivatives retain or improve the desired interactions with their biological targets. This synergy between metabolic prediction and molecular docking accelerates the discovery of compounds with optimized properties. nih.govescholarship.org

Table 4: In Silico Tools and Predicted Metabolic Properties

| Tool/Approach | Predicted Property | Relevance to Derivatization |

|---|---|---|

| pkCSM, SwissADME | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. researchgate.net | Guides the design of derivatives with better drug-like properties (e.g., improved oral absorption, lower toxicity). |

| PASS (Prediction of Activity Spectra for Substances) | Predicts the spectrum of biological activities based on structural formula. | Helps in screening derivatives for desired or undesired biological effects. |

| CYP Interaction Prediction Servers | Predicts whether a compound is a substrate or inhibitor of specific Cytochrome P450 enzymes. escholarship.org | Identifies metabolic liabilities and guides modifications to improve metabolic stability. |

This table lists common computational approaches for predicting the metabolic fate and guiding the derivatization of compounds like (+)-Dihydrokaempferol. researchgate.netescholarship.org

Chemical Modification and Derivatization Strategies Targeting the 7 Oxoanion Moiety

Chemo-Enzymatic Synthesis of (+)-Dihydrokaempferol 7-oxoanion Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. researchgate.net This approach is particularly effective for complex molecules like flavonoids, where multiple reactive sites necessitate precise control to achieve desired modifications. By using enzymes, specific hydroxyl groups can be targeted without the need for extensive protection and deprotection steps that are common in purely chemical synthesis. nih.gov

The structure of (+)-dihydrokaempferol features four hydroxyl groups at positions 3, 5, 7, and 4'. Achieving regioselective functionalization, particularly at the 7-position, is crucial for developing specific derivatives. The 7-hydroxyl group is a common site for natural modifications, as evidenced by the isolation of compounds like (2R,3R)-trans-Aromadendrin-7-O-beta-D-glucopyranoside from the stem bark of Afzelia bella. wikipedia.org This natural precedent highlights the accessibility of the 7-position to enzymatic modification.

Enzymes such as flavonoid-specific glucosyltransferases exhibit high regioselectivity. For instance, flavonoid 7-O-glucosyltransferases (7-O-GTs) are specifically evolved to transfer a sugar moiety to the 7-hydroxyl group of a flavonoid scaffold. nih.gov The use of such enzymes in a synthetic context allows for the precise and predictable functionalization at the 7-position, forming the basis for creating a library of 7-O-glycosides.

Enzymatic methods offer a green and efficient route to producing esters and glycosides of (+)-dihydrokaempferol. These modifications can significantly alter the parent molecule's solubility, stability, and bioavailability. nih.govmdpi.com

Enzymatic Glycosylation: Glycosylation is a key strategy for enhancing the water solubility and biological activity of flavonoids. researchgate.net The process typically involves glycosyltransferases (GTs), which catalyze the transfer of a sugar residue from an activated donor, such as a UDP-sugar, to the acceptor molecule. mdpi.com For (+)-dihydrokaempferol, a 7-O-glucosyltransferase can be employed to specifically attach a glucose unit at the 7-position. nih.gov The reaction is performed in an aqueous buffer system under mild temperature and pH conditions. pubcompare.ai Besides GTs, other enzymes like glycosidases (used in reverse) or engineered glycosynthases can also be used to form glycosidic bonds. nih.govmdpi.com

Interactive Table 1: Enzymes and Conditions for Enzymatic Glycosylation of Flavonoids

| Enzyme Class | Specific Enzyme Example | Sugar Donor | Typical Reaction Conditions | Reference |

| Glycosyltransferases (GTs) | Flavonoid 7-O-glucosyltransferase (Sbaic7OGT) | UDP-glucose | pH 7.5-8.5, Temp 30-50°C | nih.govpubcompare.ai |

| Cyclodextrin Glucanotransferase (CGTase) | CGTase from Paenibacillus macerans | Maltose, Starch | pH 6.0-7.0, Temp 40-60°C | researchgate.net |

| Glycosynthases | Engineered Glycosidase Variants | α-glycosyl fluorides | Aqueous buffer, pH optimized for specific enzyme | nih.gov |

Enzymatic Esterification: Esterification, particularly with lipophilic moieties like fatty acids, can enhance the affinity of flavonoids for cell membranes. This reaction is commonly catalyzed by lipases, such as immobilized lipase (B570770) B from Candida antarctica (Novozym 435) or lipases from Rhizomucor miehei (Lipozyme IM). mdpi.comresearchgate.netresearchgate.net The reaction is typically carried out in a non-aqueous organic solvent to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. researchgate.net The choice of solvent is critical; solvents with a log P between 2.0 and 4.0 have been shown to be effective for similar reactions. researchgate.net The 7-hydroxyl group of (+)-dihydrokaempferol can be acylated with various fatty acids to produce a range of esters with differing lipophilicity.

Interactive Table 2: Common Lipases and Conditions for Enzymatic Esterification

| Enzyme | Acyl Donor Example | Solvent | Typical Reaction Conditions | Reference |

| Novozym 435 (Candida antarctica Lipase B) | Oleic Acid, Hexanoic Acid | tert-Butanol, Hexane | Temp 37-45°C, Molar Ratio (Acid:Alcohol) > 2:1 | mdpi.comnih.gov |

| Lipozyme IM (Rhizomucor miehei Lipase) | Dihydrocaffeic Acid, Dihydroxystearic Acid | Hexane/2-butanone mixture | Temp 40-50°C, 48h reaction time | researchgate.netresearchgate.net |

| Candida sp. 1619 Lipase | Linoleic Acid, Palmitic Acid | tert-Butanol | pH 5.5-7.5, Temp 40-45°C | nih.gov |

Synthetic Chemistry for Novel Analogues with Altered Reactivity

While enzymatic methods provide high selectivity, traditional synthetic chemistry offers access to a broader range of novel analogues that may not be achievable through biocatalysis. By generating the 7-oxoanion in situ with a suitable base, the nucleophilicity of the 7-position is greatly enhanced, allowing it to react with a wide array of electrophiles.

This strategy can be used to introduce functionalities beyond simple esters or glycosides. For example, alkylation reactions with various alkyl halides can produce a series of 7-O-ether derivatives. Arylation reactions could also be employed to create biaryl ether linkages. Furthermore, the introduction of electron-withdrawing or electron-donating groups onto the aromatic rings of these new substituents can finely tune the electronic properties and reactivity of the entire molecule. An example of a synthetic modification on the dihydrokaempferol (B1209521) scaffold, although not at the 7-position, is the sodium borohydride (B1222165) reduction of the 4-keto group to yield (+)-leucopelargonidin, demonstrating how chemical synthesis can alter the core structure. wikipedia.org

Characterization of Modified Compounds for Metabolic Pathway Perturbations

Once novel derivatives of (+)-dihydrokaempferol are synthesized, a crucial step is to characterize their structure and evaluate their biological impact. Structural elucidation is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) to confirm that the modification occurred at the intended position. nih.govresearchgate.net

Following structural confirmation, the new compounds are assessed for their ability to perturb cellular metabolic pathways. This is often accomplished using metabolomics, a powerful technique that provides a comprehensive snapshot of the small-molecule metabolites within a biological system. mdpi.com Cells (e.g., kidney cells, synoviocytes) are treated with the modified dihydrokaempferol derivatives, and changes in their metabolic profiles are compared to untreated cells. mdpi.comnih.gov

Significant alterations in specific classes of metabolites, such as glycerophospholipids, amino acids, or nucleotides, can indicate which pathways are most affected. mdpi.com For instance, a change in the levels of glutamic acid and proline could suggest an impact on amino acid metabolism, while a shift in lysophosphatidylcholines may point to disruptions in membrane lipid homeostasis. mdpi.com This approach allows researchers to identify potential mechanisms of action and generate hypotheses about the compound's therapeutic potential. Studies on the parent compound, dihydrokaempferol, have shown it can modulate inflammatory pathways like the Keap1/Nrf2 system, providing a starting point for investigating the effects of its derivatives. nih.gov

Interactive Table 3: Potential Metabolic Pathways Perturbed by Dihydrokaempferol Derivatives

| Metabolic Pathway | Potential Effect | Key Metabolite Biomarkers | Reference |

| Glycerophospholipid Metabolism | Regulation of membrane reorganization, lipid signaling | Lysophosphatidylcholine (18:0), Choline Phosphate | mdpi.com |

| Amino Acid Metabolism | Imbalance in nitrogen metabolism and protein synthesis | Glutamic Acid, Proline, Arginine | mdpi.com |

| Keap1/Nrf2 Pathway | Modulation of oxidative stress and inflammation response | Nrf2, Heme oxygenase-1 (HO-1) | nih.gov |

| Purine Metabolism | Disruption of cellular bioenergetics and nucleotide turnover | Inosine, Hypoxanthine | mdpi.com |

| Arachidonic Acid Metabolism | Alteration of inflammatory signaling | Prostaglandins, Leukotrienes | mdpi.com |

Analytical Chemistry Methodologies for Investigation of + Dihydrokaempferol 7 Oxoanion

Advanced Spectroscopic Techniques for Detection of Ionized Flavonoids

Spectroscopy is a cornerstone in the analysis of flavonoid anions, offering insights into their electronic structure, the specific site of deprotonation, and their exact molecular mass.

UV-Visible spectroscopy is a powerful tool for observing the formation of flavonoid anions in solution as the pH changes. mdpi.com The electronic absorption spectrum of a flavonoid typically shows two main absorption bands: Band I (300-380 nm) associated with the B-ring cinnamoyl system, and Band II (240-280 nm) related to the A-ring benzoyl system.

The deprotonation of the hydroxyl group at the C-7 position to form the 7-oxoanion results in a significant bathochromic shift (a shift to longer wavelengths) in Band II. This red shift occurs because the formation of the phenolate (B1203915) ion extends the conjugation of the A-ring chromophore, lowering the energy required for electronic transitions. This pH-dependent spectral shift is a key indicator of the formation of the 7-oxoanion and can be used to determine the pKa of the 7-hydroxyl group. mdpi.comresearchgate.net

Table 1: pH-Dependent UV-Visible Spectral Data for (+)-Dihydrokaempferol

| pH | State | Band II (λmax, nm) | Band I (λmax, nm) | Spectral Shift in Band II (Δλ) |

|---|---|---|---|---|

| 5.0 | Neutral | ~290 | ~330 | - |

Note: Data are representative and illustrate the expected bathochromic shift upon deprotonation at the 7-position.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the specific site of deprotonation in a flavonoid. When (+)-Dihydrokaempferol is converted to its 7-oxoanion, the electronic environment around the A-ring changes significantly. This change is most pronounced for the carbon atom at C-7 and its neighboring protons and carbons.

In ¹H NMR, the signals for the protons on the A-ring, specifically H-6 and H-8, will experience a noticeable upfield shift (to a lower ppm value). This is due to the increased electron density on the A-ring following the deprotonation of the 7-hydroxyl group. Similarly, in ¹³C NMR, the C-7 signal will show a significant downfield shift due to the direct attachment to the negatively charged oxygen, while the adjacent C-6 and C-8 signals will shift upfield. Comparing the NMR spectra of the compound in a neutral and an alkaline solution can thus confirm the formation of the 7-oxoanion.

Table 2: Representative NMR Chemical Shift Changes for A-Ring Nuclei upon Formation of (+)-Dihydrokaempferol 7-oxoanion

| Nucleus | Chemical Shift (δ) in Neutral State (ppm) | Chemical Shift (δ) in Anionic State (ppm) | Expected Shift (Δδ) |

|---|---|---|---|

| H-6 | ~5.95 | ~5.75 | Upfield |

| H-8 | ~5.90 | ~5.70 | Upfield |

| C-5 | ~164.0 | ~165.5 | Downfield |

| C-6 | ~96.5 | ~95.0 | Upfield |

| C-7 | ~167.5 | ~175.0 | Downfield |

| C-8 | ~95.5 | ~94.0 | Upfield |

Note: Values are illustrative of the expected trends in chemical shifts.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the analysis of the this compound. It provides two critical pieces of information: the accurate mass of the deprotonated molecule ([M-H]⁻) and its characteristic fragmentation pattern upon collision-induced dissociation (CID). nih.gov

Operating in negative ionization mode, HRMS can measure the mass of the 7-oxoanion with high precision, allowing for the unambiguous determination of its elemental formula (C₁₅H₁₁O₆⁻). nih.gov Tandem mass spectrometry (MS/MS) experiments on the isolated [M-H]⁻ ion generate specific product ions. The fragmentation of flavonoids is well-studied and often involves retro-Diels-Alder (RDA) reactions, as well as losses of small molecules like H₂O, CO, and CO₂. semanticscholar.orgresearchgate.net The fragmentation pattern serves as a fingerprint to confirm the structure and distinguish it from isomers. mdpi.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z | Description |

|---|---|---|---|---|

| [M-H]⁻ | C₁₅H₁₁O₆⁻ | 287.0561 | 287.0559 | Deprotonated molecule (precursor ion) nih.gov |

| [M-H-H₂O]⁻ | C₁₅H₉O₅⁻ | 269.0455 | 269.0451 | Loss of water |

| [M-H-CO]⁻ | C₁₄H₁₁O₅⁻ | 259.0612 | 259.0609 | Loss of carbon monoxide nih.gov |

| ¹,³A⁻ | C₇H₅O₄⁻ | 153.0193 | 153.0191 | RDA fragment from A-ring |

| ¹,³B⁻ | C₈H₆O₂⁻ | 134.0373 | 134.0371 | RDA fragment from B-ring |

Note: Observed m/z values are representative examples from HRMS analysis.

Chromatographic and Electrophoretic Separations of Anionic Flavonoids

Separation techniques are crucial for isolating the this compound from complex mixtures, such as plant extracts or biological samples, prior to its detection and characterization.

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a dominant technique for flavonoid analysis. hebmu.edu.cnmdpi.comanjs.edu.iq For the separation of the this compound, reversed-phase high-performance liquid chromatography (HPLC) is typically used.

A C18 column is commonly employed, with a mobile phase consisting of a gradient of an aqueous solvent (often with a pH modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727). protocols.io To analyze the anionic form, the pH of the mobile phase can be adjusted to a basic value (e.g., using ammonium (B1175870) acetate (B1210297) or a low concentration of ammonium hydroxide) to ensure the 7-hydroxyl group is deprotonated. The analyte is then detected using a mass spectrometer operating in negative electrospray ionization (ESI) mode, which is highly sensitive for detecting deprotonated species like the 7-oxoanion. nih.govwur.nl This setup allows for the separation of the anion from other related flavonoids and matrix components based on its polarity and its subsequent sensitive detection by MS. nih.gov

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. nih.gov This technique is exceptionally well-suited for the analysis of ionized species like the this compound. nih.gov

In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE), often a buffer with a specific pH. For anion analysis, a buffer with a pH above the pKa of the 7-hydroxyl group (e.g., a borate (B1201080) buffer at pH 9.0) is used. nih.govelsevierpure.com Under these conditions, the compound will exist as a negatively charged anion and will migrate towards the anode. The electroosmotic flow (EOF) is often reversed or suppressed to allow for the detection of anions. Because the migration time is dependent on both charge and hydrodynamic radius, CE can effectively separate the 7-oxoanion from neutral molecules and other flavonoids that may have different charge states or sizes at that specific pH. fao.orgfao.org Detection is commonly performed using a UV detector integrated into the CE instrument. nih.gov

Quantitative Analysis of this compound in Biological Extracts

The quantitative determination of this compound in biological matrices is crucial for understanding its distribution, bioavailability, and physiological relevance. While specific analytical methods exclusively targeting the 7-oxoanion are not extensively documented, robust methodologies based on advanced chromatographic and mass spectrometric techniques have been developed for its conjugate acid, (+)-dihydrokaempferol. In the context of mass spectrometry, particularly in the negative ion mode, (+)-dihydrokaempferol is detected as its deprotonated form, which corresponds to the this compound [M-H]⁻. Therefore, methods optimized for the quantification of (+)-dihydrokaempferol are directly applicable to the analysis of its 7-oxoanion.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for the sensitive and selective quantification of flavonoids, including dihydrokaempferol (B1209521), in complex biological extracts. nih.govmdpi.com These techniques offer excellent separation of structurally similar compounds and provide a high degree of sensitivity and specificity, which is essential for accurate quantification in intricate biological samples such as plant tissues. nih.gov

Sample Preparation

The initial step in the quantitative analysis of this compound from biological sources, such as plant material, involves a meticulous extraction procedure to ensure the efficient recovery of the analyte. A common approach includes the following steps:

Sample Collection and Pre-treatment: Fresh plant material is collected and thoroughly cleaned to remove any external contaminants. To preserve the integrity of the flavonoids, the samples are often freeze-dried or air-dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

Extraction: An appropriate solvent system is chosen to extract the flavonoids. Methanol or ethanol, often in aqueous solutions (e.g., 70-80% methanol or ethanol), are commonly employed due to their effectiveness in solubilizing flavonoids. thepharmajournal.com Extraction can be performed using various techniques such as maceration, sonication, or Soxhlet extraction, with sonication being a rapid and efficient option. researchgate.netnih.gov

Purification and Concentration: The resulting crude extract is filtered to remove solid plant debris. The filtrate is then typically concentrated under reduced pressure using a rotary evaporator. For further purification and to minimize matrix effects during analysis, the concentrated extract may be subjected to solid-phase extraction (SPE) using cartridges such as C18. The purified extract is then reconstituted in a known volume of a suitable solvent, usually the initial mobile phase of the chromatographic system, prior to injection into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

A UPLC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is ideally suited for the selective and sensitive quantification of this compound.

Chromatography: A reversed-phase C18 column is typically used for the separation of flavonoids. mdpi.com A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile or methanol allows for the effective separation of the analyte from other matrix components.

Mass Spectrometry: Electrospray ionization (ESI) in the negative ion mode is employed to generate the deprotonated molecule [M-H]⁻ of dihydrokaempferol, which represents the 7-oxoanion. The mass spectrometer is operated in MRM mode to enhance selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition. For this compound, the precursor ion would be the deprotonated molecule at m/z 287. The selection of product ions is based on the characteristic fragmentation pattern of dihydrokaempferol.

The table below outlines a proposed set of parameters for a UPLC-MS/MS method for the quantitative analysis of this compound.

| Parameter | Condition |

|---|---|

| Chromatographic System | UPLC |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 287 |

| Product Ions (m/z) | 259, 125 |

| Collision Energy | Optimized for specific transitions |

Method Validation

A quantitative analytical method must be validated to ensure its reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table presents typical validation parameters that would be expected for a UPLC-MS/MS method for flavonoid quantification. researchgate.netresearchgate.net

| Validation Parameter | Typical Value |

|---|---|

| Linearity (R²) | > 0.999 |

| Linear Range | 1 - 500 ng/mL |

| Limit of Detection (LOD) | 0.02 - 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.15 ng/mL |

| Accuracy (Recovery %) | 85 - 115% |

| Precision (RSD %) | < 15% |

Research Findings

| Plant Part | Solvent Extract | Content of (+)-Dihydrokaempferol (mg/g of crude extract) |

|---|---|---|

| Bark | Methanol | 33.62 ± 0.01 |

| Water | 27.94 ± 0.01 | |

| Flowers | Methanol | 11.30 ± 0.01 |

| Water | 9.12 ± 0.02 | |

| Leaves | Methanol | 8.46 ± 0.01 |

| Water | 5.70 ± 0.01 | |

| Roots | Methanol | 23.20 ± 0.01 |

| Water | 12.44 ± 0.01 | |

| Wood | Methanol | 22.96 ± 0.01 |

| Water | 10.10 ± 0.01 |

These findings demonstrate that the concentration of (+)-dihydrokaempferol, and by extension its 7-oxoanion, can vary significantly between different tissues of the same plant and is also dependent on the extraction solvent used. knowde.com The development and application of validated quantitative methods are therefore essential for accurately determining the levels of this compound in various biological extracts and for advancing our understanding of its natural occurrence and potential biological roles.

Regulation and Genetic Control of + Dihydrokaempferol 7 Oxoanion Biosynthesis

Transcriptional Regulation of Flavonoid Biosynthetic Genes

The expression of genes encoding the enzymes of the flavonoid biosynthetic pathway is a primary control point for the production of compounds like (+)-Dihydrokaempferol. This regulation is orchestrated by a complex interplay of transcription factors and their response to various signals.

Identification of Regulatory Elements and Transcription Factors

The transcriptional control of flavonoid biosynthesis is largely governed by the interaction of a ternary protein complex, known as the MBW complex, with the promoters of the pathway's structural genes. oup.comnih.gov This complex comprises transcription factors from three distinct families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. oup.comtandfonline.com

Different branches of the flavonoid pathway are controlled by specific sets of these transcription factors. For instance, in Arabidopsis thaliana, the R2R3-MYB proteins MYB11, MYB12, and MYB111 are key activators of the early steps in flavonol biosynthesis, which leads to the production of dihydrokaempferol (B1209521). nih.govtandfonline.com These MYB factors bind to specific cis-regulatory elements, known as MYB-binding sites (MBSs), in the promoter regions of their target genes. oup.com

In addition to the core MBW complex, other transcription factors have been identified that modulate flavonoid biosynthesis. nih.govtandfonline.com These include proteins from the TCP, SPL, and MYBL2 families, which can either enhance or suppress the activity of the MBW complex, thereby fine-tuning the production of specific flavonoids. nih.govtandfonline.com For example, the TCP3 transcription factor in Arabidopsis can interact with the R2R3-MYBs that control early biosynthetic genes, leading to an enhancement of flavonol production. nih.govtandfonline.com

Table 1: Key Transcription Factors in Flavonoid Biosynthesis

| Transcription Factor Family | Examples | Role in Flavonoid Biosynthesis |

| R2R3-MYB | MYB11, MYB12, MYB111 (in Arabidopsis) | Activate early biosynthetic genes for flavonol production. nih.govtandfonline.com |

| basic helix-loop-helix (bHLH) | TT8, GL3 (in Arabidopsis) | Part of the MBW complex, regulating late biosynthetic genes. oup.com |

| WD40 Repeat | TTG1 (in Arabidopsis) | A scaffold protein in the MBW complex. oup.com |

| TCP | TCP3 (in Arabidopsis) | Enhances flavonol production by interacting with R2R3-MYBs. nih.govtandfonline.com |

| SPL | SPL9 (in Arabidopsis) | Negatively regulates anthocyanin accumulation. nih.govtandfonline.com |

| R3-MYB | MYBL2 (in Arabidopsis) | Inhibits the activity of the MBW complex. nih.govtandfonline.com |

Environmental and Developmental Signals Influencing Pathway Flux

The biosynthesis of flavonoids, including the precursors to (+)-Dihydrokaempferol 7-oxoanion, is highly responsive to both internal developmental cues and external environmental signals. oup.comresearchgate.net This allows plants to modulate the production of these compounds to fulfill specific physiological roles at different times and in response to various challenges. oup.comresearchgate.net

Developmental Regulation: The accumulation of flavonoids is often tissue-specific and developmentally controlled. oup.com For instance, in many plants, there is a transient accumulation of anthocyanins, a class of flavonoids, in seedlings shortly after germination. nih.gov Studies in Arabidopsis have shown that the expression of flavonoid biosynthetic genes like CHS, CHI, and DFR is temporally regulated during early seedling development. nih.gov Similarly, the flavonoid content in the fruits of Astragalus membranaceus changes dynamically throughout development, with the expression of key biosynthetic genes showing a corresponding pattern of regulation. nih.gov

Environmental Signals: A variety of environmental stresses can induce the accumulation of flavonoids as a protective mechanism. researchgate.netencyclopedia.pub These signals are perceived by the plant and transduced into a signaling cascade that ultimately leads to the activation of flavonoid biosynthetic genes. encyclopedia.pubnih.gov

Light: Light, particularly UV-B radiation, is a potent inducer of flavonoid biosynthesis. nih.govoup.com This response is mediated by photoreceptors that activate transcription factors controlling the pathway. nih.gov The induction of genes such as PAL, CHS, CHI, and DFR by light has been well-documented. nih.gov

Temperature: Both high and low temperatures can influence flavonoid accumulation. encyclopedia.pubnih.govnih.gov Low temperatures, for example, often lead to an increase in anthocyanin levels, which is thought to protect the photosynthetic apparatus. encyclopedia.pub In tomato plants, heat stress has been shown to induce the accumulation of kaempferol (B1673270) derivatives. nih.gov

Nutrient Availability: The availability of nutrients in the soil can also affect flavonoid production.

Other Stresses: Other abiotic stresses like salinity and drought can also modulate flavonoid biosynthesis. nih.gov In some cases, the combination of different stresses can have unique effects on the accumulation of specific flavonoids. nih.gov

Post-Translational Control of Enzyme Activity

Beyond transcriptional regulation, the activity of enzymes in the flavonoid biosynthetic pathway can be modulated at the post-translational level. This provides a more immediate and rapid means of controlling metabolic flux in response to changing conditions.

One key mechanism of post-translational control is covalent modification of the enzymes themselves. khanacademy.org This can include processes like phosphorylation, glycosylation, and methylation, which can alter an enzyme's catalytic activity, stability, or subcellular localization. khanacademy.org For example, the hydroxylation of flavonoids, a crucial step in generating diversity, is carried out by hydroxylases whose activity can be influenced by post-translational modifications. nih.gov

Furthermore, the activity of some flavonoid biosynthetic enzymes, such as flavanone (B1672756) 3-hydroxylase (F3H), which is involved in the synthesis of dihydrokaempferol, can be influenced by the availability of co-factors like iron and ascorbate (B8700270). nih.gov The expression and activity of enzymes can also be affected by their interaction with other proteins, forming multi-enzyme complexes that can channel intermediates more efficiently through the pathway. nih.gov

Metabolic Flux Analysis and Network Regulation

Understanding the flow of carbon and energy through the flavonoid biosynthetic pathway is crucial for comprehending its regulation. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govyoutube.com By using isotopically labeled precursors, researchers can trace the path of atoms through the metabolic network and determine the relative flux through different branches of the pathway. nih.govmdpi.com

MFA studies have provided insights into how metabolic fluxes are redirected in response to genetic or environmental perturbations. nih.govnih.gov For instance, down-regulation of genes in the lignin (B12514952) biosynthetic pathway can lead to a redirection of carbon flux towards the flavonoid pathway, resulting in increased accumulation of these compounds. nih.gov Conversely, manipulations that enhance the flux towards one branch of the flavonoid pathway can sometimes decrease the production of compounds in other branches.

The flavonoid pathway is not an isolated linear sequence of reactions but rather an interconnected grid. researchgate.net This network structure allows for a high degree of metabolic plasticity, enabling the plant to produce a diverse array of flavonoid compounds as needed. nih.gov The regulation of this network involves a complex interplay between the expression of biosynthetic genes, the allosteric regulation of enzyme activity by metabolic intermediates, and the feedback inhibition of enzymes by end-products.

Genetic Engineering Approaches to Modulate (+)-Dihydrokaempferol Accumulation

The knowledge gained from studying the regulation of the flavonoid pathway has enabled the use of genetic engineering to manipulate the production of specific flavonoids, including dihydrokaempferol. nih.govnih.gov These approaches aim to increase the yield of desired compounds or to produce novel flavonoids not naturally found in a particular organism.

One common strategy is the overexpression of key biosynthetic genes. For example, the gene encoding flavanone 3-hydroxylase (F3H), the enzyme that converts naringenin (B18129) to dihydrokaempferol, has been a target for genetic engineering. genscript.commdpi.comnih.gov By overexpressing F3H in microbial systems like Saccharomyces cerevisiae or Escherichia coli, researchers have been able to significantly increase the production of dihydrokaempferol. nih.govgenscript.commdpi.comacs.org

Another approach involves the manipulation of regulatory genes. Overexpressing the transcription factors that activate the flavonoid pathway, such as R2R3-MYB proteins, can lead to a coordinated up-regulation of multiple biosynthetic genes and a subsequent increase in flavonoid accumulation. nih.gov

Furthermore, synthetic biology approaches are being developed to create novel biosynthetic pathways and to optimize metabolic flux towards the desired product. nih.govnih.gov This can involve assembling multi-gene constructs, optimizing codon usage for expression in a heterologous host, and engineering the host's primary metabolism to increase the supply of precursor molecules like malonyl-CoA. nih.govacs.org

Comparative and Evolutionary Aspects of Dihydroflavonol Metabolism

Diversification of Flavonoid Pathways Across Plant Lineages

The flavonoid biosynthetic pathway has undergone significant diversification throughout the evolution of land plants. nih.gov This diversification is a story of increasing chemical complexity, driven by the recruitment and evolution of new enzymes that expanded the metabolic network. nih.govoup.com

In early land plants, such as algae and bryophytes, the flavonoid pathway was relatively simple, producing basic flavonoids. nih.gov The transition to land was accompanied by the evolution of key enzymes that laid the foundation for more complex flavonoids. oup.com The functional shift from FNS I to F3H was a watershed moment, opening the gate for the production of dihydroflavonols like (+)-dihydrokaempferol. oup.com This innovation was crucial because dihydroflavonols are the direct precursors for two major classes of flavonoids that were vital for terrestrial adaptation:

Flavonols: Synthesized from dihydroflavonols by flavonol synthase (FLS), these compounds are potent UV protectants.

Anthocyanins and Proanthocyanidins (B150500): Derived from the reduction of dihydroflavonols by DFR, anthocyanins provide pigmentation for attracting pollinators and seed dispersers, while proanthocyanidins play roles in defense against herbivores and pathogens. mdpi.comoup.com

The emergence and expansion of the DFR gene family in ferns and seed plants, and the subsequent evolution of F3'H and F3'5'H, further fueled the diversification of these pathways. mdpi.comnih.govnih.gov Angiosperms, in particular, exhibit an incredible diversity of flavonoid structures, which is a result of the combinatorial action of these enzyme families, as well as further modifications like glycosylation, acylation, and methylation. nih.govoup.com

Convergent evolution has also played a role in the diversification of flavonoid pathways. Different plant lineages have independently evolved the ability to produce similar classes of flavonoids, suggesting strong selective pressures for these compounds in conferring tolerance to environmental stresses. nih.gov The regulation of these pathways has also evolved, with the R2R3-MYB transcription factor system emerging as a highly conserved mechanism for controlling flavonoid production in land plants. nih.gov

Ecological and Evolutionary Pressures Driving Oxoanion-Related Metabolite Production

The vast diversity of flavonoids derived from (+)-dihydrokaempferol is not a random occurrence; it is the result of continuous ecological and evolutionary pressures. nih.gov Plants, being sessile, rely on their chemical arsenal (B13267) to interact with their environment, and flavonoids are key players in this interaction. mdpi.com The production of these metabolites, which can exist as oxoanions under physiological pH, is often induced by specific environmental cues and stresses.

Abiotic Stresses:

UV Radiation: One of the most significant challenges for early land plants was exposure to high levels of UV radiation. Flavonols, derived from dihydrokaempferol (B1209521), are highly effective at absorbing UV-B radiation, thus protecting the plant's DNA and photosynthetic machinery from damage. mdpi.com Increased UV exposure often leads to the upregulation of flavonoid biosynthesis genes. mdpi.com

Drought and Temperature Stress: Flavonoid accumulation has been shown to increase in response to drought and extreme temperatures. nih.gov These compounds can act as antioxidants, scavenging reactive oxygen species (ROS) that are produced during stress conditions and cause cellular damage. nih.govresearchgate.net By mitigating oxidative stress, they enhance the plant's tolerance to these harsh conditions. nih.gov

Nutrient Limitation: Low nitrogen availability in the soil can induce the accumulation and exudation of flavonoids. mdpi.com

Biotic Interactions:

Defense against Herbivores and Pathogens: Many flavonoid derivatives possess antimicrobial and insecticidal properties. researchgate.net They can act as phytoalexins, which are compounds produced in response to pathogen attack, or as feeding deterrents to herbivores. researchgate.netresearchgate.net

Symbiotic Relationships: Flavonoids are crucial signaling molecules in the establishment of symbiotic relationships. For instance, specific flavonoids exuded by legume roots act as signals to attract nitrogen-fixing Rhizobium bacteria, initiating the formation of root nodules. mdpi.comresearchgate.net

Pollinator Attraction: The evolution of anthocyanins, which are synthesized from dihydrokaempferol derivatives, was a major innovation for angiosperms. oup.com The vibrant colors they impart to flowers and fruits serve as visual cues to attract animal pollinators and seed dispersers, which is essential for reproductive success. mdpi.com

Q & A

Q. What spectroscopic methods are most reliable for distinguishing (+)-Dihydrokaempferol 7-oxoanion from structurally similar flavonoids?

Methodological Answer: